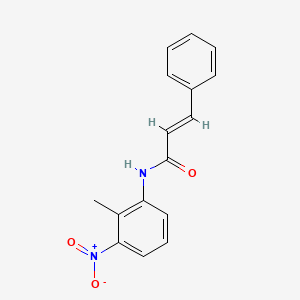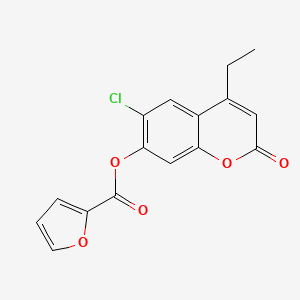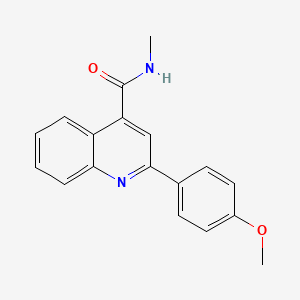![molecular formula C11H12N6OS B5807825 N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5807825.png)
N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-phenylacetamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2003 by a team of researchers at Takeda Pharmaceutical Company Limited. Since then, TAK-242 has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-phenylacetamide is a selective inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a receptor that plays a key role in the innate immune response, and is activated by various pathogen-associated molecular patterns (PAMPs). This compound binds to a specific site on TLR4, preventing its activation and subsequent downstream signaling. This results in the inhibition of pro-inflammatory cytokine production, which is a key component of the immune response.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the immune response. In addition, this compound has been shown to have anti-tumor effects, inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-phenylacetamide is its specificity for TLR4 signaling. This allows for targeted inhibition of the immune response, without affecting other signaling pathways. However, this compound has also been shown to have off-target effects, which may limit its use in certain experimental settings. In addition, this compound has a relatively short half-life, which may require frequent dosing in certain experiments.
Future Directions
There are a number of potential future directions for research on N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-phenylacetamide. One area of interest is its potential use in the treatment of sepsis, a life-threatening condition that results from an uncontrolled immune response. This compound has been shown to have promising results in preclinical models of sepsis, and further research is needed to determine its efficacy in clinical trials. Another area of interest is the potential use of this compound in combination with other therapies, such as chemotherapy, to enhance their anti-tumor effects. Finally, further research is needed to fully understand the mechanism of action of this compound, and to identify potential biomarkers that may predict response to treatment.
Synthesis Methods
The synthesis of N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-phenylacetamide involves the reaction of 2-methyl-2H-tetrazol-5-ylamine with 2-phenylacetyl chloride in the presence of a base to form the corresponding amide. This amide is then reacted with carbon disulfide and a base to form the thioamide. The final step involves the reaction of the thioamide with a nitroso compound to form this compound.
Scientific Research Applications
N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-phenylacetamide has been studied extensively for its potential therapeutic applications in a variety of diseases. It has been shown to have anti-inflammatory effects, and has been investigated for its potential use in the treatment of sepsis, rheumatoid arthritis, and other inflammatory conditions. This compound has also been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-[(2-methyltetrazol-5-yl)carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6OS/c1-17-15-10(14-16-17)13-11(19)12-9(18)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,12,13,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVNXDRVJQRXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NC(=S)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5807747.png)
![4-chloro-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5807755.png)
![methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5807760.png)


![4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5807773.png)


![N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5807787.png)


![methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate](/img/structure/B5807821.png)
![1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5807837.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B5807845.png)